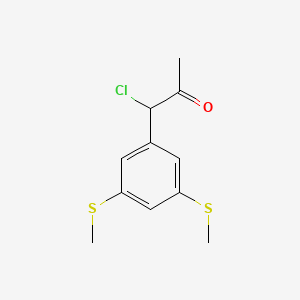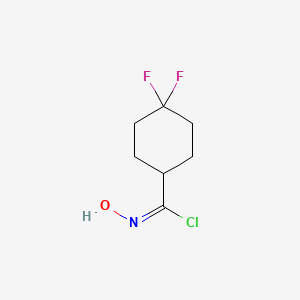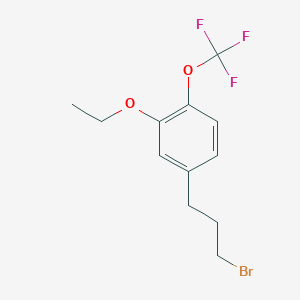
n4-Boc-5-fluorocytosin-1-yl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Boc-5-fluorocytosin-1-yl-acetic acid is a derivative related to peptide nucleic acids (PNA). It is characterized by its molecular formula C11H14FN3O5 and a molecular weight of 287.24 g/mol . This compound is primarily used in scientific research and is not intended for human use .
Métodos De Preparación
The synthesis of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves several steps. The compound is typically synthesized through a customized synthesis process, which includes the protection of the amino group, fluorination, and subsequent acylation . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as PEG300 and Tween 80
Análisis De Reacciones Químicas
N4-Boc-5-fluorocytosin-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where reagents like sodium hydroxide or potassium carbonate are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
N4-Boc-5-fluorocytosin-1-yl-acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Mecanismo De Acción
The mechanism of action of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves its interaction with nucleic acids. It acts as a nucleic acid analog, binding to complementary sequences and potentially inhibiting the function of natural nucleic acids . The molecular targets and pathways involved are primarily related to its role as a PNA-related derivative.
Comparación Con Compuestos Similares
N4-Boc-5-fluorocytosin-1-yl-acetic acid can be compared to other PNA-related derivatives. Similar compounds include:
This compound benzyl ester: Another PNA-related derivative with similar properties.
This compound methyl ester: Shares similar synthetic routes and applications.
The uniqueness of this compound lies in its specific structure and the presence of the fluorine atom, which can influence its reactivity and interactions with biological molecules.
Propiedades
Fórmula molecular |
C11H14FN3O5 |
|---|---|
Peso molecular |
287.24 g/mol |
Nombre IUPAC |
2-[5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H14FN3O5/c1-11(2,3)20-10(19)14-8-6(12)4-15(5-7(16)17)9(18)13-8/h4H,5H2,1-3H3,(H,16,17)(H,13,14,18,19) |
Clave InChI |
YEVGELXXTMEFRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl](/img/structure/B14045329.png)




![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
![(7S,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B14045376.png)


